molecular formula C12H12N2O3 B1219302 methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate CAS No. 105041-27-8

methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate

Cat. No. B1219302
CAS RN: 105041-27-8
M. Wt: 232.23 g/mol
InChI Key: JZDMZJKOTLJYSI-UHFFFAOYSA-N
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Description

Methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate, commonly known as m-hydroxybenzyl acetate (mHBA) is an organic compound that has been widely studied due to its diverse range of applications in scientific research. It is a colorless liquid that has a pleasant odor and is soluble in most organic solvents. mHBA has been used in a variety of fields, including biochemistry, physiology, pharmacology, and toxicology.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

The compound can be prepared by a one-pot, two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature for 2 hours in a mixture of toluene and dichloromethane as solvent . It was crystallized from an ethanol solution in monoclinic space group P 2 1 / c with unit cell dimensions .

Biological Activity

Pyrazoles, including “methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate”, have demonstrated a wide range of biological activity. They possess anti-obesity, antianxiety, HIV-1 reverse transcriptase inhibitor, anti-hyperglycemic, anti-pyretic, analgesic, anti-inflammatory, and hypoglycemic activity .

Pharmaceuticals and Veterinary Drugs

Due to their wide range of biological activity, pyrazoles are used in pharmaceuticals and veterinary drugs .

Intermediates in Drug Molecules

The presence of ester functionality in pyrazoles offers an attractive method for the generation of derivatives which may possess interesting medicinal and biological properties .

Anti-Inflammatory and Analgesic Agents

A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory and analgesic agents .

Vasodilator and Antidepressant Agents

Pyrazole derivatives are also used as vasodilator and antidepressant agents .

Cancer Treatment

Pyrazole derivatives can be utilized for cancer treatment .

Combat Obesity and Provide Cytoprotection

Pyrazole derivatives are used to combat obesity and provide cytoprotection .

properties

IUPAC Name

methyl 2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-12(16)8-9-7-11(15)14(13-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDMZJKOTLJYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351963
Record name methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate

CAS RN

105041-27-8
Record name methyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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